molecular formula C15H17N3O2S B5362819 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine

5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine

Cat. No. B5362819
M. Wt: 303.4 g/mol
InChI Key: CPEHSLXYUIFEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine, also known as AZD-0530, is a potent inhibitor of Src family kinases. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.

Mechanism of Action

5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine acts as a potent inhibitor of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in the regulation of cell growth, survival, and migration. By inhibiting the activity of Src kinases, this compound can reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth and metastasis of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine is its potent anti-tumor activity, which has been demonstrated in preclinical studies. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, there are some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is complex and time-consuming, which can limit its availability for research purposes. In addition, the cost of this compound may be prohibitive for some research labs.

Future Directions

There are several future directions for the research and development of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine. One potential direction is the investigation of its use in combination with other cancer treatments, such as immunotherapy. Another potential direction is the development of more potent and selective Src kinase inhibitors, which may have improved anti-tumor activity and reduced toxicity. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for research purposes.

Synthesis Methods

The synthesis of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine involves several steps, including the reaction of 2-bromo-5-chloromethylpyridine with 3-(4-pyridinyl)-1-azetidinecarboxylic acid, followed by the addition of methylsulfonyl chloride and subsequent purification steps. The final product is a white solid with a molecular weight of 463.96 g/mol.

Scientific Research Applications

5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Src family kinases, which are involved in the regulation of cell growth, survival, and migration. Src kinases are overexpressed in many types of cancer, and their inhibition has been shown to reduce tumor growth and metastasis in preclinical studies.

properties

IUPAC Name

5-(methylsulfonylmethyl)-2-(3-pyridin-4-ylazetidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-21(19,20)11-12-2-3-15(17-8-12)18-9-14(10-18)13-4-6-16-7-5-13/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEHSLXYUIFEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CN=C(C=C1)N2CC(C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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